molecular formula C16H16N2O B2800386 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile CAS No. 2320605-06-7

3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile

Cat. No.: B2800386
CAS No.: 2320605-06-7
M. Wt: 252.317
InChI Key: DXLABPXEXYRXBD-UHFFFAOYSA-N
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Description

The compound 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold commonly associated with bioactive molecules. Key structural elements include:

  • 3-Methylidene group: A conjugated alkene substituent at the 3-position of the bicyclic system, which may enhance reactivity or serve as a site for further functionalization .
  • 8-Carbonyl linkage: Connects the bicyclic system to a benzonitrile moiety.

This structure is synthesized via methods involving Grignard reagents or coupling reactions, as seen in related 8-azabicyclo compounds . Its unique substituents distinguish it from other derivatives in pharmacological and materials science research.

Properties

IUPAC Name

3-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-14-5-6-15(8-11)18(14)16(19)13-4-2-3-12(9-13)10-17/h2-4,9,14-15H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLABPXEXYRXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes and proteins involved in various biological processes. It has a high affinity for certain molecular targets, making it a potent inhibitor. The specific targets vary depending on the application but often include kinases, proteases, and enzymes involved in DNA replication.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile 3-Methylidene, 8-carbonyl-benzonitrile C₁₆H₁₅N₂O 265.31 Potential bioactive scaffold
3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile 3-Pyrazole, 8-carbonyl-benzonitrile C₁₈H₁₈N₄O 306.36 Research chemical (OLED materials)
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 8-Sulfonamide, 3-cyano C₁₈H₂₀N₃O₂S 342.44 CNS activity (receptor modulation)
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) 3-Phenyl, 2-methyl ester C₁₆H₂₁NO₂ 259.34 Dopamine reuptake inhibitor
Benztropine (3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane) 3-Diphenylmethoxy, 8-methyl C₂₁H₂₅NO 307.43 Anticholinergic, antiparkinsonian drug

Functional Group Analysis

Methylidene vs. In contrast, the pyrazole substituent in 3-[3-(1H-pyrazol-1-yl)-...]benzonitrile (CAS 2319805-61-1) provides a heterocyclic motif, often used in OLED materials due to its electron-transport properties .

Benzonitrile vs. Sulfonamide (C₈ Position) :

  • The benzonitrile group in the target compound offers a planar aromatic system with a polar nitrile, favoring interactions with hydrophobic pockets or hydrogen-bond acceptors .
  • The sulfonamide in D4 () enhances solubility and may target enzymes like carbonic anhydrases .

Ester vs. Nitrile (Functionalization) :

  • Troparil’s methyl ester group () increases lipophilicity, aiding blood-brain barrier penetration for CNS activity .
  • The nitrile in the target compound could participate in click chemistry or serve as a hydrogen-bond acceptor .

Biological Activity

The compound 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile is a derivative of the bicyclic structure known as 8-azabicyclo[3.2.1]octane , which has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a monoamine reuptake inhibitor . This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Structural Formula

The structural formula of this compound can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

Molecular Characteristics

PropertyValue
Molecular Weight214.27 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
PurityTypically >95%

The primary mechanism of action for compounds like This compound involves the inhibition of monoamine neurotransmitter reuptake, specifically targeting serotonin, norepinephrine, and dopamine transporters. This inhibition enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant and anxiolytic effects.

Therapeutic Applications

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane are being explored for various therapeutic applications, including:

  • Depression : As a potential treatment for major depressive disorder by increasing monoamine levels.
  • Anxiety Disorders : Showing promise in alleviating symptoms associated with anxiety.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Potential use in managing symptoms through neurotransmitter modulation.

Study 1: Monoamine Reuptake Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain 8-azabicyclo[3.2.1]octane derivatives exhibited significant inhibition of serotonin and norepinephrine reuptake in vitro, indicating their potential as antidepressants . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Pharmacological Evaluation

In another investigation, researchers evaluated the pharmacological profile of various 8-azabicyclo[3.2.1]octane derivatives, including those similar to This compound . The results indicated that these compounds could effectively manage mood disorders by modulating neurotransmitter levels .

Study 3: Clinical Implications

Clinical trials assessing the efficacy of monoamine reuptake inhibitors derived from the azabicyclo framework found that they were well-tolerated among participants with minimal side effects compared to traditional tricyclic antidepressants . These findings support the therapeutic potential of such compounds in treating mood disorders.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile?

Methodological Answer:
The synthesis of azabicyclo[3.2.1]octane derivatives typically involves cyclization reactions and functional group transformations. For example:

  • Cyclization with amines : Reacting 8-azabicyclo[3.2.1]octane intermediates with activated nitriles (e.g., 4-fluoro-3-(trifluoromethyl)benzonitrile) in polar aprotic solvents like DMSO, using bases such as N,N-diisopropylethylamine at elevated temperatures (120°C for 24 hours) .
  • Reductive amination : Use reducing agents like Pearlman’s catalyst (Pd(OH)₂/C) for hydrogenolysis of N-benzyl-protected intermediates, followed by salt formation (e.g., HCl in 2-propanol/heptane) .
    Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., acetonitrile-derived impurities) .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural characterization requires a multi-technique approach:

  • NMR spectroscopy : Confirm bicyclic scaffold geometry (e.g., bridgehead protons at δ 3.5–4.5 ppm) and carbonyl/carbonitrile groups (¹³C NMR: ~170 ppm for carbonyl, ~115 ppm for nitrile) .
  • X-ray crystallography : Resolve stereochemistry of the 3-methylidene group and azabicyclo core .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Question: What strategies resolve contradictions in biological activity data for azabicyclo[3.2.1]octane derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., MIC variations against Staphylococcus aureus) may arise from:

  • Structural isomerism : Use chiral HPLC to separate enantiomers and test individually .
  • Solubility effects : Compare activity in DMSO (high solubility) vs. aqueous buffers (limited solubility) .
  • Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) .
    Example : Methyl 8-methyl-3-oxo derivatives show MIC <0.03125 µg/mL under optimized conditions .

Advanced Question: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:
SAR studies focus on:

  • Bicyclic core modifications : Introduce substituents at C-3 (methylidene) to enhance target binding. For example, replacing methylidene with carbonyl groups reduces steric hindrance .
  • Carbonitrile positioning : Para-substitution on the benzoyl group improves bacterial membrane penetration .
  • Bioisosteric replacements : Replace the triazole moiety (if present) with 1,2,4-oxadiazole to improve metabolic stability .
    Data-Driven Example :
ModificationMIC (µg/mL)Target Organism
3-Methylidene<0.03125S. aureus
3-Carbonyl0.5–4.0Gram-negative

Basic Question: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

  • Polar aprotic solvents : DMSO (optimal for stock solutions; use ≤1% v/v to avoid cytotoxicity) .
  • Acetonitrile : Suitable for HPLC analysis but avoid in reactions due to potential impurity formation .
  • Aqueous buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to enhance solubility for cell-based assays .

Advanced Question: How should researchers handle the compound’s sensitivity to moisture and temperature?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the nitrile group .
  • Reaction setup : Use anhydrous solvents (e.g., DMSO dried over molecular sieves) and Schlenk lines for air-sensitive steps .
  • Safety protocols : Wear PPE (nitrile gloves, P95 respirators) due to acute oral toxicity (Category 4) and skin irritation risks .

Advanced Question: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., residual acetonitrile) with a detection limit of 0.1% .
  • LC-HRMS : Identify non-volatile impurities (e.g., oxidation products) using C18 columns and 0.1% formic acid in water/acetonitrile gradients .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., ditosylate intermediates) to confirm identity .

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